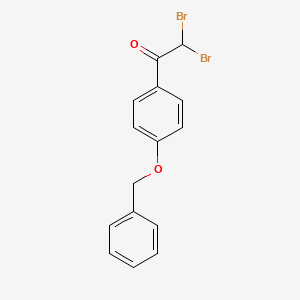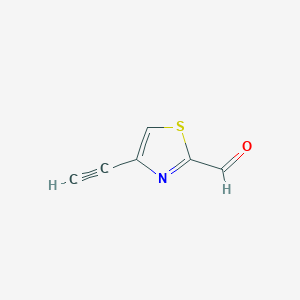
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a pyrrolidinylsulfonyl group. The combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid typically involves the following steps:
-
Halogen-Metal Exchange and Borylation: : The general procedure for synthesizing pyridinylboronic acids involves halogen-metal exchange followed by borylation. For instance, starting with a halogenated pyridine derivative, a metal-halogen exchange reaction is performed using a suitable organometallic reagent (e.g., n-butyllithium). The resulting organometallic intermediate is then treated with a boron source, such as trimethyl borate, to form the boronic acid .
-
Sulfonylation: : The pyridine-3-boronic acid intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative, such as pyrrolidinylsulfonyl chloride, in the presence of a base like triethylamine. This step introduces the pyrrolidinylsulfonyl group onto the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid undergoes various types of chemical reactions, including:
-
Cross-Coupling Reactions: : The compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds .
-
Oxidation and Reduction: : The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes, depending on the reagents and conditions used .
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation of the boronic acid group.
Wissenschaftliche Forschungsanwendungen
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridinylboronic Acid: Another pyridine-based boronic acid used in similar cross-coupling reactions.
3-(Pyrrolidin-1-ylsulfonyl)pyridine: A structurally similar compound without the boronic acid group.
Uniqueness
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid is unique due to the presence of both the boronic acid and pyrrolidinylsulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for selective reactions and the formation of complex molecules that are challenging to synthesize using other reagents .
Eigenschaften
Molekularformel |
C9H13BN2O4S |
|---|---|
Molekulargewicht |
256.09 g/mol |
IUPAC-Name |
(5-pyrrolidin-1-ylsulfonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H13BN2O4S/c13-10(14)8-5-9(7-11-6-8)17(15,16)12-3-1-2-4-12/h5-7,13-14H,1-4H2 |
InChI-Schlüssel |
MDWFTBXOSPIQAZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CN=C1)S(=O)(=O)N2CCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Acetylimidazo[1,2-a]quinoline](/img/structure/B13691247.png)



![Ethyl 1H-benzo[g]indazole-3-carboxylate](/img/structure/B13691274.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanone](/img/structure/B13691288.png)





![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)

